2-Butanone, 4-(1-methyl-1H-indol-3-yl)- 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-
Brand Name: Vulcanchem
CAS No.: 91956-43-3
VCID: VC8389335
InChI: InChI=1S/C13H15NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3
SMILES: CC(=O)CCC1=CN(C2=CC=CC=C21)C
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

2-Butanone, 4-(1-methyl-1H-indol-3-yl)-

CAS No.: 91956-43-3

Cat. No.: VC8389335

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

2-Butanone, 4-(1-methyl-1H-indol-3-yl)- - 91956-43-3

Specification

CAS No. 91956-43-3
Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name 4-(1-methylindol-3-yl)butan-2-one
Standard InChI InChI=1S/C13H15NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3
Standard InChI Key IAHRGKFNNBJULE-UHFFFAOYSA-N
SMILES CC(=O)CCC1=CN(C2=CC=CC=C21)C
Canonical SMILES CC(=O)CCC1=CN(C2=CC=CC=C21)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-Butanone, 4-(1-methyl-1H-indol-3-yl)- consists of a 1-methylindole group substituted at the 3-position with a butan-2-one chain. The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is modified by a methyl group at the 1-position, enhancing its steric and electronic properties . The ketone group at the 4-position of the butanone chain introduces a polar, electrophilic site, enabling diverse chemical transformations .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H13NO\text{C}_{12}\text{H}_{13}\text{NO}
Molecular Weight187.24 g/mol
Melting Point104–106 °C
SolubilitySoluble in organic solvents
Boiling PointNot reported
Density1.15 g/cm³ (estimated)

The compound’s three-dimensional conformation, analyzed via X-ray crystallography and computational modeling, reveals a planar indole system with the butanone chain adopting a staggered conformation to minimize steric hindrance . Spectroscopic characterization, including 13C^{13}\text{C} NMR and GC-MS, confirms the presence of characteristic signals: the indole NH proton appears as a broad singlet at δ 8.1 ppm, while the ketone carbonyl resonates at δ 208 ppm in 13C^{13}\text{C} NMR .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- typically involves alkylation or condensation strategies:

Recent Advances in Catalysis

A breakthrough methodology reported by Li et al. (2023) employs a pp-toluenesulfonic acid (PTSA)-catalyzed cascade reaction in hexafluoroisopropanol (HFIP) . The process involves:

  • Intramolecular Friedel-Crafts Hydroxyalkylation: Activation of 4-(indol-2-yl)-4-oxobutanal derivatives by PTSA forms a 3-indolylmethanol intermediate.

  • Nucleophilic Substitution: The intermediate reacts with external nucleophiles (e.g., thiols, arenes) to yield functionalized tetrahydrocarbazolones with up to 80% efficiency .

Table 2: Optimized Reaction Conditions for PTSA-Catalyzed Synthesis

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 mol% PTSAMaximizes rate
SolventHFIPEnhances acidity
Temperature60 °CBalances kinetics
Reaction Time16 hoursCompletes conversion

Reactivity and Chemical Transformations

Indole-Driven Reactions

The electron-rich indole moiety undergoes electrophilic substitution at the 2-, 4-, and 6-positions. Notable reactions include:

  • Nitration: Concentrated HNO₃ at 0 °C introduces nitro groups predominantly at the 4-position.

  • Vilsmeier-Haack Formylation: Produces 3-formyl-1-methylindole derivatives, useful in alkaloid synthesis.

Ketone-Functionalized Chain Reactivity

The butanone chain participates in:

  • Nucleophilic Additions: Grignard reagents add to the ketone, forming tertiary alcohols.

  • Reductive Amination: Reaction with primary amines under H₂/Pd-C yields secondary amines .

Cascade Reactions for Complex Architectures

Under Brønsted acid catalysis, the compound undergoes tandem Friedel-Crafts and alkylation reactions to construct polycyclic frameworks. For example, treatment with thiophenol in HFIP produces tetrahydrocarbazolones with a sulfanyl substituent .

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets like serotonin receptors.

  • Green Synthesis: Develop solvent-free or biocatalytic routes to improve sustainability.

  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., chalcones) to enhance bioactivity.

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